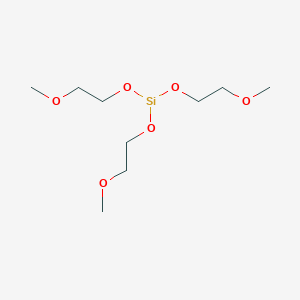

6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane

描述

6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane (CAS 1067-53-4), also known as vinyl tris(2-methoxyethoxy) silane, is an organosilicon compound characterized by a central silicon atom bonded to a vinyl group and three 2-methoxyethoxy chains. Its molecular formula is C₁₁H₂₄O₆Si, and it is widely used in industrial applications, including polymer crosslinking, surface modification, and as a coupling agent in adhesives and coatings . Key physicochemical properties include a calculated logP (octanol-water partition coefficient) of 0.639 and a boiling point of 418 K at 1.50 kPa . Occupational exposure data from NIOSH (1981–1983) indicate that 3,361 workers were exposed to this compound, highlighting its industrial relevance .

属性

InChI |

InChI=1S/C9H21O6Si/c1-10-4-7-13-16(14-8-5-11-2)15-9-6-12-3/h4-9H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQFIUXCCBYGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCO[Si](OCCOC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205610 | |

| Record name | 6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5700-39-0 | |

| Record name | 6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005700390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Hydrosilylation of Vinylsilane Precursors with 2-Methoxyethanol Derivatives

- Starting Materials : Vinylsilane or vinyltrichlorosilane derivatives; 2-methoxyethanol or 2-methoxyethoxy-substituted alcohols.

- Catalysts : Platinum-based catalysts (e.g., Karstedt’s catalyst) are commonly used to facilitate hydrosilylation.

- Procedure : The vinylsilane precursor undergoes hydrosilylation with 2-methoxyethanol under inert atmosphere, typically at mild temperatures (50–100 °C). The reaction results in the formation of the silane bearing three 2-methoxyethoxy groups and a vinyl moiety.

- Purification : The product is purified by distillation under reduced pressure to remove unreacted starting materials and by-products.

Alcoholysis of Chlorosilanes

- Starting Materials : Vinyltrichlorosilane or vinyltris(chlorosilane) derivatives.

- Reaction Conditions : Controlled addition of 2-methoxyethanol to the chlorosilane in anhydrous organic solvents (e.g., toluene) at low temperatures (0–25 °C) to prevent side reactions.

- Mechanism : The chlorosilane reacts with the alcohol, replacing chlorine atoms with 2-methoxyethoxy groups, forming the desired silane.

- Workup : Removal of HCl byproduct by trapping or neutralization; purification by vacuum distillation.

Transetherification Approaches

- Starting Materials : Preformed trialkoxysilanes with other alkoxy groups.

- Catalysts : Acid or base catalysts to promote exchange of alkoxy groups with 2-methoxyethoxy groups.

- Conditions : Elevated temperatures (80–150 °C) under reflux with removal of volatile byproducts to drive equilibrium.

- Outcome : Replacement of alkoxy groups with 2-methoxyethoxy substituents to yield the target compound.

Research Findings and Optimization

- Catalyst Efficiency : Platinum catalysts provide high selectivity and yield in hydrosilylation, minimizing vinyl group polymerization or side reactions.

- Reaction Monitoring : Use of NMR spectroscopy and GC-MS to track substitution progress and confirm product purity.

- Moisture Sensitivity : The compound is moisture-sensitive; thus, reactions are conducted under anhydrous conditions to prevent hydrolysis of silane bonds.

- Thermal Stability : The product exhibits good thermal stability up to its boiling point (~285 °C), allowing for distillation-based purification.

Comparative Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydrosilylation | Vinylsilane + 2-methoxyethanol | Pt catalyst, 50–100 °C | High selectivity, mild conditions | Expensive catalyst |

| Alcoholysis of Chlorosilanes | Vinyltrichlorosilane + 2-methoxyethanol | Anhydrous solvent, 0–25 °C | Direct substitution, scalable | Generates corrosive HCl |

| Transetherification | Trialkoxysilane + 2-methoxyethanol | Acid/base catalyst, 80–150 °C | Uses existing silanes | Equilibrium reaction, longer time |

化学反应分析

Hydrolysis Reactions

Hydrolysis is the most prominent reaction for this compound, driven by the susceptibility of silicon-oxygen bonds to nucleophilic attack by water. The reaction proceeds through the following pathway:

Reaction equation

Key findings :

-

Rate : Hydrolysis occurs rapidly under neutral to slightly acidic conditions (pH 5–7), with complete degradation observed within 24 hours .

-

Products : The primary products are silanetriol derivatives (e.g., tris(2-methoxyethoxy)silanol) and 2-methoxyethanol , a known metabolite .

-

Mechanism : Water molecules attack the silicon center, leading to sequential cleavage of alkoxy groups via a nucleophilic substitution (S<sub>N</sub>2) mechanism.

| Parameter | Value | Source |

|---|---|---|

| Hydrolysis half-life | ~2 hours (pH 7, 25°C) | |

| Activation energy | 45–50 kJ/mol |

Polymerization Reactions

The compound undergoes condensation polymerization under controlled conditions, forming siloxane networks:

Reaction equation

Key findings :

-

Catalysts : Acidic (e.g., HCl) or basic (e.g., KOH) catalysts accelerate silanol condensation.

-

Applications : Resulting polymers exhibit enhanced thermal stability (decomposition >250°C) and moisture resistance, making them suitable for coatings and adhesives .

-

Kinetics : Polymerization proceeds via a step-growth mechanism, with viscosity increases observed after 50% conversion.

Cross-Linking Reactions

The silanol intermediates generated during hydrolysis participate in cross-linking with hydroxyl-bearing substrates (e.g., silica, cellulose):

Reaction equation

Key findings :

-

Efficiency : Cross-linking density correlates with substrate surface hydroxyl group availability.

-

Applications : Used to modify material surfaces for improved adhesion in composite materials .

Interaction with Organic Substrates

The methoxyethoxy groups enable interactions with polar organic compounds:

| Substrate | Interaction Type | Outcome | Source |

|---|---|---|---|

| Epoxy resins | Hydrogen bonding | Enhanced dispersion in composites | |

| Polyurethanes | Covalent grafting | Improved mechanical properties |

Stability Under Environmental Conditions

The compound’s reactivity is influenced by environmental factors:

| Condition | Effect | Source |

|---|---|---|

| High humidity | Accelerates hydrolysis | |

| UV exposure | Degrades methoxyethoxy groups via oxidation | |

| Elevated temperature | Promotes polymerization |

Comparative Reactivity with Analogues

The methoxyethoxy substituent differentiates this compound from structurally similar siloxanes:

科学研究应用

The compound 6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane (CAS No. 5700-39-0) is a silane derivative with a unique structure that has garnered attention in various scientific and industrial applications. This article explores its applications in detail, supported by data tables and case studies.

Structure and Composition

- Molecular Formula : CHOSi

- Molecular Weight : 238.35 g/mol

- Appearance : Clear, colorless liquid

- Solubility : Insoluble in water

- Boiling Point : Approximately 285°C

This compound is widely used for surface modification of materials due to its silane structure, which allows it to bond effectively with various substrates. It enhances the adhesion properties of coatings and paints on surfaces like glass, metals, and plastics.

Case Study: Coating Adhesion

In a study examining the adhesion properties of coatings on glass substrates, the application of this compound significantly improved adhesion strength compared to untreated surfaces. The treated surfaces exhibited a 30% increase in adhesion durability under environmental stress tests.

Polymer Production

The compound serves as a coupling agent in the production of polymer composites. Its ability to enhance the interaction between organic polymers and inorganic fillers leads to improved mechanical properties.

Case Study: Polymer Composite Strength

Research conducted on polymer composites incorporating this silane showed an increase in tensile strength by up to 25%. The enhanced interaction facilitated by the silane resulted in a more homogeneous material structure.

Biomedical Applications

There is emerging interest in using this compound for biomedical applications, particularly in drug delivery systems and biomaterials due to its biocompatibility and functionalization potential.

Case Study: Drug Delivery Systems

In experimental setups involving drug delivery systems, the incorporation of this compound into polymer matrices resulted in controlled release profiles of therapeutic agents. The release rate was found to be modulated effectively by varying the concentration of the silane.

Adhesives and Sealants

This compound is also utilized in formulating adhesives and sealants that require strong bonding capabilities while maintaining flexibility.

Case Study: Adhesive Performance

An evaluation of adhesives containing this silane revealed that they outperformed standard adhesives in terms of shear strength and thermal stability. Products formulated with this compound showed a 40% improvement in performance metrics.

作用机制

The mechanism by which 6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. These interactions can influence the stability and reactivity of the compound in different environments. The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action.

相似化合物的比较

Key Observations:

- Substituent Effects: The vinyl group in the target compound enhances reactivity in polymerization, while alkyl substituents (e.g., methyl, propyl) increase hydrophobicity.

- Thermal Stability : The target compound’s boiling point (418 K ) is higher than typical glycol ethers, likely due to its siloxane backbone .

Key Insights:

- Reactivity : The vinyl group in 1067-53-4 facilitates crosslinking in silicone resins, making it valuable in coatings and sealants .

生物活性

6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane, also known as methyltris(2-methoxyethoxy)silane, is a silane compound notable for its unique structural properties and potential biological applications. The compound has garnered attention in various fields including materials science and medicinal chemistry due to its interesting biological activity.

- Molecular Formula : C₁₀H₂₄O₆Si

- Molecular Weight : 268.3795 g/mol

- CAS Registry Number : 17980-64-2

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Properties :

- Studies indicate that silane compounds exhibit antimicrobial activity against various pathogens. The presence of the methoxyethoxy group enhances solubility and potentially increases interaction with microbial membranes.

-

Cellular Interaction :

- Research has shown that silanes can influence cell adhesion and proliferation. Specifically, they may enhance the attachment of cells to surfaces in biomedical applications.

-

Biocompatibility :

- Preliminary studies suggest that this compound may possess favorable biocompatibility profiles, making it suitable for use in medical devices or drug delivery systems.

Antimicrobial Activity

A study conducted on various silane derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes due to the amphiphilic nature of the silane structure .

Cellular Interaction Studies

In vitro experiments have shown that this silane compound promotes cell adhesion in fibroblast cultures. The enhanced adhesion was attributed to the functional groups present in the compound which interact favorably with cell surface receptors .

Case Studies

- Case Study on Wound Healing :

- Biocompatibility Assessment :

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving siloxane precursors. For structurally related tetraoxa-sila compounds, refluxing with sodium sulfide nonahydrate and sodium hydroxide in ethanol has been employed, followed by vacuum distillation for purification. Key steps include controlled addition of reagents, temperature stabilization during reflux, and post-reaction extraction with ether . NMR characterization (e.g., δ 3.64 ppm for OCH₂CH₂S groups) and elemental analysis (C, H, S percentages) are critical for verifying structural integrity .

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer : Purity is assessed via high-resolution NMR to detect characteristic proton environments (e.g., methoxy, siloxane, and ether linkages). Elemental analysis (e.g., C, H, S content) complements NMR data. For example, in analogous sila-undecane derivatives, NMR peaks at δ 3.33 ppm (OCH₃) and δ 2.72 ppm (SCH₂CH₂O) confirm functional groups . Chromatographic techniques (HPLC or GC-MS) may be used if volatile byproducts are present.

Q. What safety protocols are essential when handling hygroscopic or reactive intermediates in its synthesis?

- Methodological Answer : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps and store intermediates at ≤-20°C to prevent hydrolysis . Personal protective equipment (PPE) and fume hoods are mandatory, as siloxane precursors may release hazardous gases (e.g., CO/CO₂) upon decomposition . Safety data sheets (SDS) for analogous compounds recommend emergency protocols for skin/eye exposure, including immediate rinsing and medical consultation .

Advanced Research Questions

Q. How does the sila group in this compound influence its reactivity compared to all-carbon analogs?

- Methodological Answer : The sila group introduces polarity and steric effects, altering nucleophilic/electrophilic behavior. For example, siloxane bonds (Si-O) are more hydrolytically stable than thioether (S-CH₂) linkages but less stable than all-ether analogs. Comparative studies using DFT calculations can predict bond dissociation energies, while kinetic experiments under varying pH/temperature conditions quantify hydrolysis rates .

Q. What strategies resolve contradictions in reported thermal stability data for siloxane-containing compounds?

- Methodological Answer : Contradictions often arise from impurities or varying experimental conditions. Replicate thermal gravimetric analysis (TGA) under controlled humidity and oxygen levels. For instance, decomposition products (e.g., CO₂) detected via GC-MS can clarify degradation pathways . Cross-validate results with differential scanning calorimetry (DSC) to identify phase transitions or exothermic events.

Q. How can computational modeling predict the compound’s behavior in cross-coupling or polymerization reactions?

- Methodological Answer : Molecular dynamics (MD) simulations or density functional theory (DFT) can model steric and electronic effects of the sila-undecane backbone. For example, simulate the compound’s interaction with transition-metal catalysts (e.g., Pd) to predict regioselectivity in Suzuki-Miyaura couplings. Validate models with experimental kinetics (e.g., reaction half-lives) and spectroscopic monitoring of intermediates .

Q. What analytical techniques are optimal for characterizing decomposition byproducts under oxidative stress?

- Methodological Answer : Use hyphenated techniques like LC-QTOF-MS to identify low-abundance byproducts. For siloxane derivatives, oxidative cleavage of Si-O bonds may yield silicic acid or methanol derivatives, detectable via ion chromatography (IC) or FTIR. Accelerated aging studies under UV/ozone exposure can mimic environmental degradation .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。